1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, a methylcyclohexyl group, and a propoxy group attached to a pyrazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated aromatic compound, such as 4-fluorobenzaldehyde, which can be reacted with the pyrazole intermediate through a condensation reaction.
Attachment of the methylcyclohexyl group: This can be accomplished through a nucleophilic substitution reaction, where a methylcyclohexyl halide reacts with the pyrazole intermediate.
Addition of the propoxy group: This step involves the reaction of the pyrazole intermediate with a propyl halide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of flow reactors for continuous synthesis, which allows for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors. This can lead to the development of new drugs or therapeutic agents.
Medicine: The compound is investigated for its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities. It may serve as a lead compound for drug discovery.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide
- 1-(4-bromophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide
- 1-(4-methylphenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide
Uniqueness
1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxy-1H-pyrazole-3-carboxamide is unique due to the presence of the fluorophenyl group, which imparts specific electronic and steric properties to the molecule This can influence its reactivity, biological activity, and interactions with other molecules
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-propoxypyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O2/c1-3-12-26-18-13-24(16-10-8-15(21)9-11-16)23-19(18)20(25)22-17-7-5-4-6-14(17)2/h8-11,13-14,17H,3-7,12H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBONLKBAYODFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN(N=C1C(=O)NC2CCCCC2C)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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